Ethyl 5-cyano-4-(2-iodophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-4-(2-iodophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes cyano, iodophenyl, methoxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4-(2-iodophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-(2-iodophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Substitution: The iodophenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Ethyl 5-cyano-4-(2-iodophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-4-(2-iodophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The cyano and iodophenyl groups can participate in various binding interactions, while the sulfanyl and methoxy groups can modulate the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Similar in structure but with an amino group instead of an iodophenyl group.
Methoxy- or cyano-substituted thiophene/phenylene co-oligomers: These compounds share some functional groups and are used in similar applications.
Uniqueness
Ethyl 5-cyano-4-(2-iodophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its iodophenyl group, in particular, offers unique reactivity compared to similar compounds .
Properties
Molecular Formula |
C18H17IN2O5S |
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Molecular Weight |
500.3 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(2-iodophenyl)-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C18H17IN2O5S/c1-3-26-18(24)15-14(10-6-4-5-7-12(10)19)11(8-20)17(21-16(15)23)27-9-13(22)25-2/h4-7,14-15H,3,9H2,1-2H3,(H,21,23) |
InChI Key |
CWRZCWZERPDKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)OC)C#N)C2=CC=CC=C2I |
Origin of Product |
United States |
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